rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
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Overview
Description
rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis is a chiral compound with two stereocenters The “rac” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis typically involves the bromination of 2-methylcyclopentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination (E2 and E1): The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, sodium cyanide in dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromic acid in acetone.
Major Products
Nucleophilic Substitution: 1-hydroxy-2-methylcyclopentane, 1-cyano-2-methylcyclopentane.
Elimination: 1-methylcyclopentene.
Oxidation: 2-methylcyclopentanone, 2-methylcyclopentanoic acid.
Scientific Research Applications
rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis can be compared with other similar compounds such as:
1-bromo-2-methylcyclopentane (trans): The trans isomer has different stereochemistry, leading to different physical and chemical properties.
1-bromo-2-methylcyclohexane: A similar compound with a six-membered ring, which affects its reactivity and stability.
2-bromo-1-methylcyclopentane: The position of the bromine and methyl groups is reversed, leading to different reactivity patterns.
These comparisons highlight the unique aspects of this compound, particularly its stereochemistry and the resulting effects on its chemical behavior.
Properties
CAS No. |
80607-05-2 |
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Molecular Formula |
C6H11Br |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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